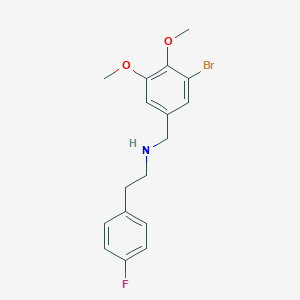![molecular formula C19H18N2OS2 B276096 9-(allylsulfanyl)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B276096.png)
9-(allylsulfanyl)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(allylsulfanyl)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex organic compound characterized by its unique structural features, including an allylsulfanyl group, an ethyl group, and a thia-diaza-benzo[a]fluorenone core
Preparation Methods
The synthesis of 9-(allylsulfanyl)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thia-diaza-benzo[a]fluorenone core, followed by the introduction of the allylsulfanyl and ethyl groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
9-(allylsulfanyl)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The allylsulfanyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(allylsulfanyl)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-(allylsulfanyl)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific proteins and signaling pathways. Similarly, its antimicrobial activity may result from its interaction with bacterial cell membranes or enzymes, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
9-(allylsulfanyl)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one can be compared with other similar compounds, such as:
8-Allyl-9-ethylsulfanyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one: This compound has a similar core structure but differs in the position of the allylsulfanyl and ethyl groups.
9-Allylsulfanyl-8-methyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one: This compound has a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H18N2OS2 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
13-ethyl-14-prop-2-enylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C19H18N2OS2/c1-3-11-23-19-20-17-15(18(22)21(19)4-2)14-10-9-12-7-5-6-8-13(12)16(14)24-17/h3,5-8H,1,4,9-11H2,2H3 |
InChI Key |
HUABLNWRFDWJNV-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=C(N=C1SCC=C)SC3=C2CCC4=CC=CC=C43 |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC=C)SC3=C2CCC4=CC=CC=C43 |
solubility |
53.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B276019.png)
![{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276023.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]propan-2-amine](/img/structure/B276024.png)
![2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276025.png)
![4-{2-[(4-Pyridinylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B276027.png)
![N-[4-(dimethylamino)benzyl]-N-(3-isopropoxypropyl)amine](/img/structure/B276031.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B276049.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}butan-2-amine](/img/structure/B276050.png)
![2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276051.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine](/img/structure/B276053.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopentanamine](/img/structure/B276054.png)
